(Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a benzofuran derivative with a thiophene moiety. Benzofurans and thiophenes are both heterocyclic compounds, which are often found in various biologically active molecules .
Molecular Structure Analysis
The compound contains a benzofuran moiety, a thiophene ring, and an ester group. These functional groups could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran, thiophene, and ester groups could potentially affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Reactivity
- Development of Topically Active Carbonic Anhydrase Inhibitors : Derivatives of benzo[b]thiophene-2-sulfonamide, which share structural motifs with the compound , have been prepared to investigate their utility as inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. These compounds demonstrate significant ocular hypotensive activity, highlighting the therapeutic potential of similar structures (Graham et al., 1989).
- Nucleophilic Substitution Reactions : The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines have been explored, revealing insights into the mechanism of nucleophilic substitution reactions. This research is pertinent to understanding the reactivity of complex thiophene derivatives and may guide the synthesis of related compounds (Koh et al., 1999).
Potential Pharmacological Applications
- Anticancer Evaluation : Studies have been conducted on similar structures, focusing on their synthesis, characterization, and evaluation as anticancer agents. These investigations shed light on the potential therapeutic applications of complex benzothiophene derivatives, suggesting a promising area for further research into related compounds (Salahuddin et al., 2014).
Physicochemical Properties and Applications
- Photophysical and Solvatochromic Studies : Research into the photophysical properties of benzothiazole and benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene derivatives indicates a keen interest in the electronic and optical characteristics of these compounds. Such studies are relevant to the development of materials for electronic and optoelectronic applications, offering a glimpse into the potential utility of the compound in similar domains (Patil et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c23-21(26-13-15-5-2-1-3-6-15)14-25-16-8-9-18-19(11-16)27-20(22(18)24)12-17-7-4-10-28-17/h1-12H,13-14H2/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMNFRONRJETA-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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